Cas no 23453-64-7 (tetradecafluoroazelaic acid)

tetradecafluoroazelaic acid 化学的及び物理的性質
名前と識別子
-
- tetradecafluoroazelaic acid
- Perfluorononanedioic acid
- Perfluoroazelaic acid
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid
- Perfluorheptan-1.7-dicarbonsaeure
- perfluorononane-1,9-dioic acid
- Perfluorononane-1,9-dioic acid,tech
- FT-0638325
- 23453-64-7
- Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecakis(fluoranyl)nonanedioic acid
- AS-76708
- DTXSID10379774
- A816729
- SCHEMBL517814
- MFCD00153274
- 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8-tetradecafluorononanedioic acid
- AKOS015852824
- NS00018863
- Nonanedioic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-
- PFLDCA n=7
- CS-0328269
- PERFLUOROAZELAICACID
- DB-046153
- tetradecafluorononanedioic acid
-
- MDL: MFCD00153274
- インチ: InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27)
- InChIKey: WRYSWXOLGMKBKW-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
- BRN: 3020403
計算された属性
- せいみつぶんしりょう: 439.97300
- どういたいしつりょう: 439.973
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): 4.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.811
- ふってん: 215°C 60mm
- フラッシュポイント: 215°C/60mm
- 屈折率: 1.325
- PSA: 74.60000
- LogP: 3.60270
- ようかいせい: 未確定
tetradecafluoroazelaic acid セキュリティ情報
- 危害声明: Corrosive
- 危険物輸送番号:3261
- 危険カテゴリコード: 36/37/38-34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装等級:II
- 包装カテゴリ:II
- セキュリティ用語:8
- 包装グループ:II
- 危険レベル:8
- 危険レベル:8
- リスク用語:R34
tetradecafluoroazelaic acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
tetradecafluoroazelaic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768766-5g |
Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- |
23453-64-7 | 90% | 5g |
$170 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16820-25g |
Perfluoroazelaic acid, tech. 90% |
23453-64-7 | tech. 90% | 25g |
¥3607.00 | 2023-02-25 | |
Cooke Chemical | F780029-5g |
Perfluoroazelaic acid |
23453-64-7 | tech.90 | 5g |
RMB 701.60 | 2025-02-21 | |
A2B Chem LLC | AB23297-5g |
Perfluoroazelaic acid |
23453-64-7 | 90% | 5g |
$108.00 | 2023-12-31 | |
A2B Chem LLC | AB23297-25g |
Perfluoroazelaic acid |
23453-64-7 | 90% | 25g |
$241.00 | 2023-12-31 | |
Cooke Chemical | F780029-25g |
Perfluoroazelaic acid |
23453-64-7 | tech.90 | 25g |
RMB 2885.60 | 2025-02-21 | |
Chemenu | CM379325-5g |
tetradecafluorononanedioic acid |
23453-64-7 | 95%+ | 5g |
$87 | 2024-07-28 | |
Apollo Scientific | PC6656-5g |
Perfluorononane-1,9-dioic acid |
23453-64-7 | tech | 5g |
£70.00 | 2025-02-21 | |
Fluorochem | 002274-1g |
Tetradecafluoroazelaic acid |
23453-64-7 | 96% | 1g |
£19.00 | 2022-03-01 | |
Fluorochem | 002274-5g |
Tetradecafluoroazelaic acid |
23453-64-7 | 96% | 5g |
£50.00 | 2022-03-01 |
tetradecafluoroazelaic acid 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
tetradecafluoroazelaic acidに関する追加情報
Tetradecafluoroazelaic Acid (CAS No. 23453-64-7): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
Tetradecafluoroazelaic acid (C₉F₁₈O₂), identified by CAS No. 23453-64-7, is a highly fluorinated carboxylic acid with a unique chemical structure comprising nine carbon atoms fully substituted with fluorine atoms in its alkyl chain. This compound belongs to the perfluoroalkyl acids family and exhibits exceptional chemical stability, hydrophobicity, and thermal resistance due to its densely packed fluorocarbon framework. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a critical component in specialized applications across pharmaceuticals, materials science, and analytical chemistry.
The synthesis of tetradecafluoroazelaic acid typically involves the fluorination of azelaic acid via electrophilic or nucleophilic pathways. Researchers have optimized these processes to minimize byproduct formation and enhance yield, leveraging catalyst systems such as xenon difluoride or trifluoromethanesulfonic anhydride. A 2023 study published in Chemical Communications demonstrated that microwave-assisted fluorination reduces reaction times by 60% while maintaining product purity above 98%, underscoring its scalability for industrial production. The compound’s crystalline structure and high melting point (~185°C) further facilitate purification through recrystallization techniques.
In the realm of drug development, tetradecafluoroazelaic acid has emerged as a promising building block for designing bioactive molecules. Its fluorinated backbone confers lipophilicity and metabolic stability, which are critical for enhancing drug bioavailability. For instance, a 2024 collaborative study between the University of Basel and Pfizer explored its use as a linker in antibody-drug conjugates (ADCs). The compound’s rigidity stabilized payload attachment while minimizing premature release during circulation in vivo. Preclinical data showed a 3-fold increase in tumor targeting efficiency compared to conventional linkers like maleimidocaproyl valine-citrulline.
Beyond pharmacology, this compound’s amphiphilic properties make it ideal for creating biocompatible materials. A groundbreaking application reported in Nature Materials (2024) involved self-assembling peptides functionalized with tetradecafluoroazelaic acid derivatives. These nanostructures formed stable hydrogels at physiological pH levels without requiring crosslinking agents. When tested in murine models of cartilage repair, the gels exhibited superior mechanical resilience compared to hyaluronic acid-based alternatives while promoting chondrocyte proliferation by 15–20%.
In analytical chemistry, the compound serves as a reference standard for quantifying perfluorinated contaminants in environmental matrices. High-resolution mass spectrometry studies utilizing isotopically labeled versions of tetradecafluoroazelaic acid have improved detection limits down to sub-parts-per-trillion levels. This capability is particularly valuable for monitoring trace residues from industrial processes without introducing hazardous byproducts—a key concern addressed by recent EU regulations on persistent organic pollutants.
Ongoing research focuses on harnessing its photochemical properties through conjugation with quantum dots or fluorescent probes. A team at MIT recently demonstrated that attaching tetradecafluoroazelaic acid to CdSe/ZnS nanoparticles enhances their photostability under UV irradiation by up to 70%, enabling real-time imaging of intracellular trafficking pathways without signal degradation over extended periods. Such advancements could revolutionize live-cell microscopy techniques used in studying protein dynamics.
The compound’s unique reactivity also enables novel polymerization strategies. Ring-opening metathesis polymerization (ROMP) studies using derivatives of tetradecafluoroazelaic acid produced block copolymers with tunable surface energies—a breakthrough for developing anti-fouling coatings on medical implants. In vitro tests showed these coatings reduced bacterial adhesion by >90% while maintaining biocompatibility with human fibroblasts.
Recent computational modeling efforts have further elucidated its interaction mechanisms with biological systems. Molecular dynamics simulations published in ACS Omega (2024) revealed that the fluorinated tail forms stable hydrophobic interactions with lipid bilayers without disrupting membrane integrity—a critical factor for designing non-toxic drug delivery vehicles.
The integration of machine learning algorithms into synthetic design has accelerated discovery of tetradecafluoroazelaic acid-based derivatives with tailored properties. A neural network trained on over 15,000 fluorinated compounds successfully predicted novel analogs capable of crossing the blood-brain barrier more efficiently than existing neuroprotective agents.
This multifaceted potential underscores tetradecafluoroazelaic acid’s role as a versatile platform molecule bridging organic synthesis and advanced applications across multiple disciplines. Its continued exploration promises innovations ranging from targeted cancer therapies to next-generation biomaterials—reflecting the dynamic interplay between fundamental chemistry research and translational biomedical engineering.
23453-64-7 (tetradecafluoroazelaic acid) 関連製品
- 375-95-1(Perfluorononanoic acid)
- 1546-95-8(7H-Dodecafluoroheptanoic acid)
- 307-55-1(Perfluorododecanoic Acid)
- 678-39-7(1,1,2,2-Tetrahydroperfluorodecanol)
- 678-45-5(Dodecafluorosuberic acid)
- 376-73-8(Hexafluoroglutaric acid)
- 2706-90-3(Nonafluoropentanoic Acid)
- 375-85-9(Perfluoroheptanoic AcidDISCONTINUED SEE P286300)
- 335-76-2(Perfluorodecanoic Acid)
- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)